molecular formula C10H14N6O B14893187 n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide

n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide

Cat. No.: B14893187
M. Wt: 234.26 g/mol
InChI Key: BFEINYJBAXVEBZ-UHFFFAOYSA-N
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Description

N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide is a compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]acetamide

InChI

InChI=1S/C10H14N6O/c1-7-5-9(12-4-3-11-8(2)17)16-10(15-7)13-6-14-16/h5-6,12H,3-4H2,1-2H3,(H,11,17)

InChI Key

BFEINYJBAXVEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCCNC(=O)C

Origin of Product

United States

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